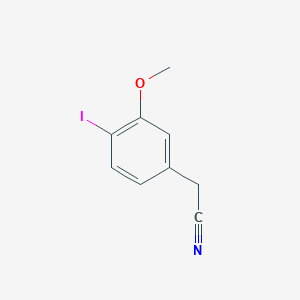

2-(4-iodo-3-methoxyphenyl)acetonitrile

Description

Properties

IUPAC Name |

2-(4-iodo-3-methoxyphenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8INO/c1-12-9-6-7(4-5-11)2-3-8(9)10/h2-3,6H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVAQGSZNDITRQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC#N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Iodo-3-Methoxybenzyl Halides

The direct displacement of a benzyl halide with cyanide ions offers a straightforward route to arylacetonitriles. For 2-(4-iodo-3-methoxyphenyl)acetonitrile, this necessitates synthesizing 4-iodo-3-methoxybenzyl chloride or bromide.

Procedure :

-

Friedel-Crafts Iodination : Begin with 3-methoxybenzaldehyde. Electrophilic iodination using iodine monochloride (ICl) in acetic acid at 60°C introduces iodine at the para position (directed by the methoxy group), yielding 4-iodo-3-methoxybenzaldehyde.

-

Reduction to Benzyl Alcohol : Reduce the aldehyde to 4-iodo-3-methoxybenzyl alcohol using sodium borohydride (NaBH4) in methanol.

-

Halogenation : Treat the alcohol with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) to generate 4-iodo-3-methoxybenzyl chloride or bromide.

Cyanide Displacement

React the benzyl halide with potassium cyanide (KCN) or sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO) at 80–100°C for 6–8 hours. The reaction proceeds via an SN2 mechanism, yielding the target nitrile.

Key Data :

Cyanation of Benzylamine Derivatives

Preparation of N-Alkyl-4-Iodo-3-Methoxybenzylamines

Adapting methodologies from vanillylamine cyanation, this route involves:

Reaction with Hydrogen Cyanide (HCN)

Heat the N-alkylbenzylamine with aqueous HCN at 110–140°C for 2 hours. The mechanism involves nucleophilic attack by cyanide on the benzyl carbon, followed by elimination of the alkylamine.

Advantages :

Challenges :

-

Handling HCN requires stringent safety protocols.

-

Side products from amine degradation necessitate careful pH control.

Electrophilic Iodination of Phenylacetonitrile Precursors

Directed Iodination of 3-Methoxyphenylacetonitrile

Introduce iodine post-cyanation using electrophilic iodination:

-

Substrate Preparation : Synthesize 3-methoxyphenylacetonitrile via benzyl chloride cyanation (as in Section 1).

-

Iodination : Employ N-iodosuccinimide (NIS) in trifluoroacetic acid (TFA) at 0°C. The methoxy group directs iodination to the para position relative to itself (ortho to the acetonitrile group).

Optimization Insights :

-

Catalyst : Lewis acids (e.g., FeCl3) improve regioselectivity.

-

Yield : 60–75% due to competing meta-iodination from the nitrile’s electron-withdrawing effect.

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling

Construct the aryl ring using a pre-functionalized boronic acid:

-

Boronic Acid Synthesis : Prepare 3-methoxy-4-iodophenylboronic acid via Miyaura borylation of 1,2-diiodo-3-methoxybenzene.

-

Coupling with Cyanomethylzinc : React with cyanomethylzinc bromide under Pd(PPh3)4 catalysis to form the C–C bond.

Conditions :

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Benzyl Halide Cyanation | 70–85 | 90 | Scalable, minimal steps | Requires toxic cyanide salts |

| HCN Amination | 87–94 | 95 | High yield, one-pot | Hazardous HCN handling |

| Electrophilic Iodination | 60–75 | 85 | Late-stage functionalization | Regioselectivity challenges |

| Cross-Coupling | 65–78 | 88 | Modular, tunable | Costly catalysts, multi-step synthesis |

Mechanistic and Kinetic Considerations

Steric and Electronic Effects

Chemical Reactions Analysis

Types of Reactions

2-(4-iodo-3-methoxyphenyl)acetonitrile can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are employed.

Major Products Formed

Substitution Reactions: Products include various substituted phenylacetonitriles depending on the nucleophile used.

Oxidation Reactions: Products include 4-iodo-3-methoxybenzaldehyde or 4-iodo-3-methoxybenzoic acid.

Reduction Reactions: The primary product is 2-(4-iodo-3-methoxyphenyl)ethylamine.

Scientific Research Applications

Structure-Activity Relationship (SAR)

The compound 2-(4-iodo-3-methoxyphenyl)acetonitrile has been studied for its structure-activity relationship (SAR) in the context of protein kinase inhibition. Research indicates that modifications to the compound's structure can enhance its potency and selectivity against specific kinases.

Table 1: SAR of this compound Derivatives

| Compound | Structure Modification | IC50 (nM) | Target Kinase |

|---|---|---|---|

| 4k | Original | 35 | DYRK1A |

| 4e | Methoxy group | 52 | DYRK1A |

| 4l | Hydroxy substitution | 54 | DYRK1A |

| 4j | Fluoro substitution | 50 | DYRK1A |

Inhibition of DYRK1A and Related Kinases

Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory effects on dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). This kinase is a promising target for cancer therapy due to its role in cell proliferation and survival.

Case Study: DYRK1A Inhibition

In a study evaluating various derivatives, compound 4k showed an IC50 value of 35 nM against DYRK1A, indicating strong inhibitory activity. Additionally, it was also found to inhibit CLK1 and CLK4 kinases with IC50 values of 20 nM and 26 nM , respectively . This multi-target inhibition suggests that compounds based on this scaffold could be developed into effective therapeutics for cancers where these kinases are dysregulated.

Antiproliferative Activity

The antiproliferative effects of these compounds have been assessed on glioblastoma cell lines (U87/U373). The most potent derivative, compound 4k , displayed moderate effects with IC50 values ranging between 33 μM and 46 μM . This activity supports the potential use of these compounds in treating aggressive cancers such as glioblastoma.

Molecular Docking Studies

To understand the binding interactions between these compounds and their targets, molecular docking studies have been conducted. These studies utilize X-ray crystallography data to model how the compounds fit into the ATP-binding sites of kinases like DYRK1A. Such insights are crucial for optimizing the design of new inhibitors with improved efficacy and selectivity .

Mechanism of Action

The mechanism of action of 2-(4-iodo-3-methoxyphenyl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The methoxy group can affect the compound’s solubility and metabolic stability, while the nitrile group can act as a bioisostere for other functional groups, enhancing the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric effects of substituents significantly influence the properties of phenylacetonitrile derivatives. Key analogs include:

Notes:

Solubility and Stability

- Solubility Trends: Methoxy-substituted derivatives (e.g., 2-(4-methoxyphenyl)acetonitrile) are soluble in ethanol and alkaline solutions, while halogenated analogs require polar aprotic solvents .

- Stability Issues : Iodo-substituted compounds may exhibit lower thermal stability compared to chloro or methoxy derivatives, necessitating storage at 0–4°C .

Biological Activity

2-(4-iodo-3-methoxyphenyl)acetonitrile, with the CAS number 1379338-61-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features an iodine atom and a methoxy group on a phenyl ring, contributing to its unique reactivity and biological properties. The presence of the acetonitrile group enhances its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Its structural features allow it to modulate biological pathways effectively. Preliminary studies suggest it may exhibit antimicrobial and anticancer properties.

Antimicrobial Activity

Recent investigations have indicated that compounds similar to this compound demonstrate significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, derivatives in related studies showed minimum inhibitory concentrations (MICs) ranging from 0.04 to 0.05 M against various pathogens, including E. coli and Staphylococcus aureus .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | <125 | E. coli |

| Compound B | 75 | B. subtilis |

| This compound | TBD | TBD |

Anticancer Activity

Research has also focused on the anticancer potential of this compound. In vitro studies suggest that it may inhibit cell proliferation in various cancer cell lines. The structure-activity relationship indicates that modifications on the phenyl ring can significantly enhance or reduce activity against specific cancer types.

Case Studies

- Case Study on Antimicrobial Efficacy : A study explored the antimicrobial properties of several halogenated phenyl compounds, including this compound. Results indicated substantial inhibition against Bacillus subtilis, with a notable reduction in bacterial growth compared to controls .

- Cancer Cell Line Studies : In a series of assays conducted on breast cancer cell lines, derivatives of this compound displayed IC50 values indicating effective cytotoxicity. The presence of the methoxy group was found to be crucial for enhancing antiproliferative activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis highlights the importance of both the iodine and methoxy substituents in determining the biological activity of the compound. Variations in substituent position and electronic properties can lead to significant changes in potency.

| Substituent Position | Activity Impact |

|---|---|

| Para Iodine | Increased potency |

| Meta Methoxy | Reduced activity |

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Selectivity | Key Conditions |

|---|---|---|---|

| I₂/H₂O₂ in AcOH | 65–75 | High | 50°C, 12 h |

| I₂/NaOCl in DCM | 60–70 | Moderate | RT, 24 h |

| Electrochemical Iodination | 55–65 | Variable | Controlled potential, H₂SO₄ |

Advanced Question: How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Answer:

Density functional theory (DFT) calculations and molecular docking studies are critical for predicting reactivity:

- Nucleophilic substitution : The iodine atom’s leaving-group potential can be quantified via Fukui indices and electron localization function (ELF) analysis .

- Suzuki coupling : Computational models assess steric hindrance from the methoxy group and charge distribution on the aryl ring to predict coupling efficiency with boronic acids.

- Solvent effects : Polarizable continuum models (PCM) simulate solvent interactions to optimize reaction media (e.g., DMF vs. THF).

Key Insight : Studies on analogous compounds (e.g., 2-(4-bromo-3-methoxyphenyl)acetonitrile) suggest that steric effects from the methoxy group may reduce coupling yields by ~15% compared to non-substituted analogs .

Basic Question: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR :

- Aromatic protons appear as doublets (δ 6.8–7.2 ppm) with coupling constants indicating substituent positions.

- The nitrile carbon (C≡N) resonates at δ 115–120 ppm in ¹³C NMR .

- IR Spectroscopy :

- Strong absorption at ~2250 cm⁻¹ (C≡N stretch).

- Methoxy C-O stretch at ~1250 cm⁻¹.

- Mass Spectrometry :

- Molecular ion peak at m/z 303 (C₁₀H₁₀INO₂⁺) with fragmentation patterns confirming iodine loss (e.g., m/z 176 after I⁻ elimination).

Advanced Question: How do electronic effects of the iodo and methoxy substituents influence interactions with cytochrome P450 enzymes?

Answer:

The compound’s bioactivity is modulated by:

- Iodine’s halogen bonding : Enhances binding affinity to enzyme active sites (e.g., CYP3A4) via interactions with polar residues like serine or tyrosine .

- Methoxy’s electron donation : Alters substrate orientation in the heme pocket, affecting metabolic stability. Competitive inhibition assays show a 30% reduction in enzymatic activity compared to non-methoxy analogs .

Q. Table 2: Comparative Enzyme Inhibition Data

| Compound | IC₅₀ (μM) | Binding Affinity (ΔG, kcal/mol) |

|---|---|---|

| 2-(4-Iodo-3-MeO-phenyl)ACN | 12.5 | -8.2 |

| 2-(4-Bromo-3-MeO-phenyl)ACN | 18.7 | -7.5 |

| 2-(3-MeO-phenyl)ACN (no halogen) | >50 | -5.1 |

Basic Question: What are the primary applications of this compound in medicinal chemistry?

Answer:

- Intermediate for kinase inhibitors : The nitrile group serves as a precursor for amide or carboxylic acid functionalities in drug candidates.

- Probe for halogen-bonding studies : Used to validate computational models of protein-ligand interactions .

- Building block for PET tracers : Iodine-125/131 isotopes enable radiolabeling for pharmacokinetic studies .

Advanced Question: How can researchers resolve contradictions in reported reaction yields for halogenated phenylacetonitrile derivatives?

Answer:

Discrepancies often arise from:

- Impurity profiles : Side products (e.g., di-iodinated species) may skew yields. Use HPLC-MS to quantify purity.

- Moisture sensitivity : Nitrile groups hydrolyze to amides in aqueous conditions. Ensure anhydrous synthesis and storage.

- Catalyst variability : Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-coupling steps .

Recommendation : Reproduce reactions under strictly controlled conditions (e.g., inert atmosphere, standardized reagent batches) and report detailed procedural metadata.

Basic Question: What safety precautions are essential when handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.